

# Application Notes and Protocols: PF-05089771 Tosylate in Neuroscience Research

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

PF-05089771 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1] [2][3][4] Nav1.7 is a key channel in the transmission of pain signals, and human genetic studies have validated it as a crucial target for analgesic drug development.[1][5][6] Loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital indifference to pain, while gain-of-function mutations are associated with extreme pain disorders.[1][6] PF-05089771 was developed by Pfizer to selectively block Nav1.7 with the aim of treating various pain conditions.[5][7] While it showed promise in preclinical studies, it ultimately failed to demonstrate significant analgesic efficacy in several clinical trials, leading to the discontinuation of its development.[1][7][8][9] Despite its clinical outcomes, PF-05089771 remains a valuable research tool for investigating the role of Nav1.7 in nociception and other neurological processes.

These application notes provide a comprehensive overview of PF-05089771, its mechanism of action, and protocols for its use in neuroscience research.

## **Mechanism of Action**

PF-05089771 is a state-dependent inhibitor of Nav1.7, meaning it preferentially binds to and blocks the channel when it is in the inactivated state.[2][3][10] This property is conferred by its interaction with the voltage-sensor domain (VSD) of domain IV of the Nav1.7 channel.[3] By



stabilizing the inactivated state, PF-05089771 reduces the number of available channels that can open in response to depolarization, thereby dampening neuronal excitability.[3] This state-dependent mechanism allows for targeted inhibition of neurons that are firing at high frequencies, such as those involved in pain signaling.

#### **Data Presentation**

Table 1: In Vitro Potency and Selectivity of PF-05089771

Nav Channel Subtype	IC50 (nM)	Species	Reference
Nav1.7	11	Human	[1][3][4]
Nav1.7	8	Mouse	[4]
Nav1.7	171	Rat	[4]
Nav1.1	850	Human	[4]
Nav1.2	110	Human	[4]
Nav1.3	11,000	Human	[4]
Nav1.4	10,000	Human	[4]
Nav1.5	25,000	Human	[4]
Nav1.6	160	Human	[4]
Nav1.8	>10,000	Human	[2]

**Table 2: Summary of Preclinical and Clinical Findings** 



Study Type	Model/Indication	Key Findings	Reference
Preclinical (In Vitro)	iPSC-derived sensory neurons from patients with inherited erythromelalgia	Blocked spontaneous firing	[4]
Preclinical (In Vivo)	Mouse formalin, complete Freund's adjuvant (CFA), and chronic constriction injury (CCI) pain models	Effective at reducing pain behaviors	[5]
Preclinical (In Vivo)	Aconitine-induced pain behavior model in mice with a Nav1.7 gain-of-function mutation	Required high free plasma concentrations (>30x Nav1.7 IC50) to reduce flinching	[5]
Clinical Trial (Phase II)	Painful diabetic peripheral neuropathy	No statistically significant difference in pain reduction compared to placebo. [8][11]	[1][8][11]
Clinical Trial	Postoperative dental pain	Small statistically significant effect at the 150 mg dose.	[5]
Clinical Trial	Inherited erythromelalgia	Lower pain scores at 4-5h and 8-9h post- dose.	[5]

# Experimental Protocols In Vitro Electrophysiology: Patch-Clamp Recording from Dorsal Root Ganglion (DRG) Neurons



This protocol is designed to assess the effect of PF-05089771 on the excitability of primary sensory neurons.

#### 1. Cell Preparation:

- Isolate dorsal root ganglia (DRGs) from rodents.
- Dissociate the ganglia into single neurons using enzymatic digestion (e.g., with collagenase and dispase) followed by mechanical trituration.
- Plate the neurons on coverslips coated with a suitable substrate (e.g., poly-D-lysine and laminin) and culture for 24-48 hours.
- 2. Electrophysiological Recording:
- Transfer a coverslip with adherent neurons to a recording chamber on the stage of an inverted microscope.
- Perfuse the chamber with an external solution containing (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.
- Use borosilicate glass pipettes (2-5 MΩ resistance) filled with an internal solution containing (in mM): 140 KCl, 2 MgCl2, 1 EGTA, 10 HEPES, and 4 ATP-Mg, adjusted to pH 7.3 with KOH.
- Establish a whole-cell patch-clamp configuration.
- Record voltage-gated sodium currents in voltage-clamp mode or action potentials in currentclamp mode.
- 3. Application of PF-05089771:
- Prepare a stock solution of PF-05089771 in DMSO.
- Dilute the stock solution to the desired final concentrations in the external solution immediately before use.
- Apply the compound to the recording chamber via a perfusion system.



- To assess state-dependent block, use voltage protocols that hold the cell membrane at a depolarized potential to inactivate the Nav channels before applying a test pulse.
- 4. Data Analysis:
- Measure the peak amplitude of the sodium current or the frequency and amplitude of action potentials before and after the application of PF-05089771.
- Construct concentration-response curves to determine the IC50 of the compound.

# In Vivo Behavioral Assay: Hargreaves Test for Thermal Hyperalgesia

This protocol assesses the analgesic effect of PF-05089771 on thermal pain sensitivity in rodents.

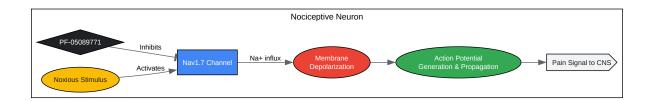
- 1. Animal Model:
- Induce an inflammatory state in one hind paw of the animal by injecting Complete Freund's Adjuvant (CFA). This will lead to thermal hyperalgesia in the injected paw.
- 2. Drug Administration:
- Dissolve PF-05089771 in a suitable vehicle (e.g., 0.5% methylcellulose).
- Administer the compound to the animals via an appropriate route (e.g., oral gavage or intraperitoneal injection) at the desired dose.
- 3. Behavioral Testing:
- Place the animal in a clear plastic chamber on a glass surface.
- A radiant heat source is positioned under the glass and focused on the plantar surface of the hind paw.
- Measure the latency for the animal to withdraw its paw from the heat source.
- A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.

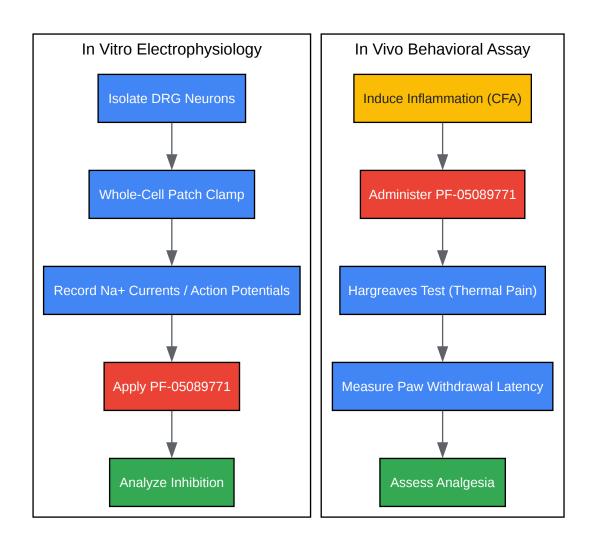


- Test both the inflamed and non-inflamed paws.
- Behavioral testing is typically performed at a set time point after drug administration (e.g., 2 hours).
- 4. Data Analysis:
- Compare the paw withdrawal latencies between the vehicle-treated and PF-05089771treated groups.
- A significant increase in paw withdrawal latency in the drug-treated group indicates an analgesic effect.

## **Visualizations**







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